Pomalidomide-C6-COOH

PROTAC Targeted Protein Degradation Linker Optimization

Pomalidomide-C6-COOH (CAS 2225940-50-9) is a modular building block for PROTAC development, featuring a cereblon ligand, a C6 alkyl linker, and a terminal carboxylic acid for facile amide coupling. The C6 chain is a critical mid-length spacer; empirical studies show that varying linker length by just two methylene units can switch degrader activity from full agonism to complete inactivity. Validated in ALK-targeting PROTACs (DC50 = 10 nM) and Bcl-2/Mcl-1 degraders, this compound enables systematic linker SAR campaigns. High purity (≥98%) and well-characterized properties (MW 401.41, DMSO solubility ~125 mg/mL) reduce variability in degrader synthesis and accelerate hit-to-lead optimization.

Molecular Formula C20H23N3O6
Molecular Weight 401.419
CAS No. 2225940-50-9
Cat. No. B2743797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePomalidomide-C6-COOH
CAS2225940-50-9
Molecular FormulaC20H23N3O6
Molecular Weight401.419
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCC(=O)O
InChIInChI=1S/C20H23N3O6/c24-15-10-9-14(18(27)22-15)23-19(28)12-6-5-7-13(17(12)20(23)29)21-11-4-2-1-3-8-16(25)26/h5-7,14,21H,1-4,8-11H2,(H,25,26)(H,22,24,27)
InChIKeyUSOIUAJFCJMMOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Pomalidomide-C6-COOH (CAS 2225940-50-9) Chemical Identity and Core Function


Pomalidomide-C6-COOH (CAS 2225940-50-9) is a synthetic E3 ligase ligand-linker conjugate designed for targeted protein degradation (TPD) research . It incorporates a pomalidomide-based cereblon (CRBN) ligand covalently linked to a six-carbon (C6) alkyl spacer terminated with a pendant carboxylic acid functional group . The compound serves as a modular building block in the synthesis of proteolysis-targeting chimeras (PROTACs), enabling the recruitment of the CRBN E3 ubiquitin ligase complex to a target protein of interest .

Why Pomalidomide-C6-COOH Cannot Be Interchanged with Pomalidomide or Other Linker-Ligand Conjugates


In PROTAC development, the linker is not an inert spacer but a dominant variable that encodes the geometry, dynamics, and pharmacokinetic properties of the entire degrader molecule [1]. While pomalidomide alone serves as a CRBN ligand, it lacks the requisite functional handle for covalent attachment to a target protein ligand. Substituting Pomalidomide-C6-COOH with an alternative pomalidomide-linker conjugate—such as those bearing a shorter C3 alkyl chain, a longer C9 alkyl chain, or a flexible PEG-based linker—can dramatically alter ternary complex formation, degradation efficiency (DC50), and physicochemical properties such as solubility and metabolic stability [2]. Even minor variations of as few as two methylene units in linker length can switch a degrader from full agonism to complete inactivity, underscoring the critical importance of empirical linker optimization and the non-fungible nature of specific ligand-linker conjugates [3].

Quantitative Differentiation of Pomalidomide-C6-COOH from Closest Analogs


Linker Length Impact on PROTAC Degradation Efficiency: C6 vs. C3 vs. C9 Alkyl Chains

The six-carbon (C6) alkyl linker of Pomalidomide-C6-COOH provides a specific spatial reach that is distinct from both shorter (C3) and longer (C9) alkyl chain analogs. PROTACs constructed with pomalidomide-C6 linkers have demonstrated potent degradation of target proteins, achieving a DC50 of 10 nM against ALK in H3122 cells . In contrast, a PROTAC utilizing a pomalidomide-C3 linker exhibited a DC50 of 0.7 μM against Mcl-1, reflecting a 70-fold difference in potency [1]. Furthermore, homodimeric pomalidomide PROTACs with an 8-atom linker (approximating a C6-like span) were identified as the most potent CRBN degraders, whereas those with longer linkers showed weaker degradation of CRBN [2].

PROTAC Targeted Protein Degradation Linker Optimization

Physicochemical and Metabolic Differentiation: Alkyl C6 Linker vs. PEG-Based Linkers

Pomalidomide-C6-COOH features a hydrophobic alkyl chain linker (C6), in contrast to analogs with polyethylene glycol (PEG) linkers (e.g., Pomalidomide-PEG4-COOH). Alkyl linkers, such as the C6 chain, are generally associated with enhanced metabolic stability and synthetic tractability compared to PEG-based linkers [1]. PEG linkers, while providing improved aqueous solubility, often suffer from reduced metabolic stability in vivo and present greater synthetic challenges and cost .

PROTAC Linker Chemistry Metabolic Stability

Reactive Functionality and Conjugation Efficiency: Carboxylic Acid Terminal Group

Pomalidomide-C6-COOH is specifically engineered with a terminal carboxylic acid group, rendering it amine-reactive and fully compatible with standard carbodiimide coupling chemistry for amide bond formation with a target protein ligand . In contrast, other pomalidomide-linker conjugates offer alternative functional handles, such as amines (e.g., Pomalidomide-C6-NH2) or azides, which necessitate different conjugation strategies. The carboxylic acid handle allows for direct, one-step conjugation to amine-containing ligands without the need for additional linker modification or deprotection steps, streamlining PROTAC synthesis .

PROTAC Bioconjugation Amide Bond Formation

Purity Benchmark: Pomalidomide-C6-COOH Meets High Analytical Standards for Reproducible PROTAC Assays

Commercially available Pomalidomide-C6-COOH is routinely supplied at high purity levels (≥98% by HPLC or equivalent) from multiple reputable vendors . In PROTAC research, the purity of the E3 ligase ligand-linker conjugate is critical. Impurities, even at low levels, can act as degradation masquers, artificially boosting apparent biological activity, skewing DC50 values, and introducing artefactual selectivity, thereby compromising assay reproducibility and leading to false-positive hits [1].

PROTAC Quality Control Assay Reproducibility

Physicochemical Properties: Solubility and Molecular Descriptors

Pomalidomide-C6-COOH exhibits a defined set of physicochemical properties that influence its handling and formulation. The compound has a molecular weight of 401.41 g/mol, a calculated LogP of 1, and a DMSO solubility of approximately 125 mg/mL . These properties are distinct from other pomalidomide-linker conjugates. For instance, Pomalidomide 4'-alkylC5-acid (C5 linker) has a molecular weight of 387.39 g/mol , while Pomalidomide-PEG4-COOH has a significantly higher molecular weight due to the PEG chain .

PROTAC Physicochemical Properties Solubility

Optimal Research and Industrial Applications for Pomalidomide-C6-COOH


PROTAC Library Synthesis and Linker SAR Optimization

Pomalidomide-C6-COOH is ideally suited for generating focused PROTAC libraries to systematically explore linker length-activity relationships. Its C6 alkyl chain represents a common 'mid-length' linker in many SAR campaigns, enabling researchers to benchmark degradation potency against both shorter (C3) and longer (C9) linker analogs . The terminal carboxylic acid facilitates straightforward amide coupling to a diverse array of amine-containing target protein ligands, allowing for rapid parallel synthesis of degrader candidates .

Development of PROTACs Targeting Kinases and Epigenetic Proteins

The C6 linker length of Pomalidomide-C6-COOH has been empirically validated in the development of potent PROTACs targeting various kinases, including ALK (DC50 = 10 nM) , and has demonstrated utility in degrading proteins such as Bcl-2/Mcl-1 when compared to shorter C3 linkers . This makes it a strategic choice for initiating PROTAC programs against kinase targets and other intracellular proteins where a moderate spatial reach between the target ligand and CRBN is predicted to be favorable.

Building Block for Custom PROTAC Synthesis in Academic and Biotech Laboratories

As a commercially available, high-purity building block, Pomalidomide-C6-COOH serves as a reliable starting material for custom PROTAC synthesis in both academic and industrial settings. Its well-characterized physicochemical properties (MW 401.41 g/mol, LogP 1, DMSO solubility ~125 mg/mL) provide a predictable foundation for subsequent degrader optimization, reducing the variability introduced by in-house linker synthesis and purification.

Comparative Studies with PEG-Based Linkers

Pomalidomide-C6-COOH, with its alkyl C6 linker, is an essential comparator in studies evaluating the impact of linker chemistry on PROTAC performance. Researchers can directly contrast the metabolic stability, cellular permeability, and degradation efficiency of PROTACs built with the C6 alkyl linker against those constructed with PEG-based linkers (e.g., Pomalidomide-PEG4-COOH), providing critical insights into linker-dependent pharmacokinetic and pharmacodynamic profiles .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pomalidomide-C6-COOH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.